1-[(Butan-2-yl)sulfanyl]octane
Description
1-[(Butan-2-yl)sulfanyl]octane is a branched thioether (sulfide) with the molecular formula $ \text{C}{12}\text{H}{26}\text{S} $. It consists of an octane chain linked to a butan-2-yl group via a sulfur atom. Thioethers are characterized by their -S- linkage, which imparts distinct chemical properties compared to ethers (-O-) or sulfones (-SO₂-).
Properties
CAS No. |
91635-97-1 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.40 g/mol |
IUPAC Name |
1-butan-2-ylsulfanyloctane |
InChI |
InChI=1S/C12H26S/c1-4-6-7-8-9-10-11-13-12(3)5-2/h12H,4-11H2,1-3H3 |
InChI Key |
WNRBAEDDPLHDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Butan-2-yl)sulfanyl]octane can be synthesized through several methods. One common approach involves the reaction of 1-octanethiol with 2-bromobutane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion (generated from 1-octanethiol) attacks the electrophilic carbon of 2-bromobutane, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Butan-2-yl)sulfanyl]octane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
1-[(Butan-2-yl)sulfanyl]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Butan-2-yl)sulfanyl]octane involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-[(Butan-2-yl)sulfanyl]octane with structurally or functionally related compounds:
Key Observations :
- Sulfides vs. Sulfones : Sulfides like This compound are less oxidized than sulfones, making them prone to oxidation (e.g., forming sulfoxides or sulfones under oxidative conditions). Sulfones, such as 1-(phenylsulfonyl)octan-2-one, are more thermally stable and less reactive, often used as directing groups in catalysis .
- Thioethers vs. Alcohols: Thioethers lack hydrogen-bonding capacity (unlike alcohols like 1-octanol), resulting in lower boiling points and reduced solubility in polar solvents .
Physicochemical Properties
While direct data for This compound is unavailable, comparisons with analogs suggest:
- Boiling Point: Thioethers generally exhibit lower boiling points than alcohols (e.g., 1-octanol) but higher than hydrocarbons due to sulfur's polarizability. Sulfones (e.g., butyl methyl sulfone) have higher boiling points due to strong dipole-dipole interactions .
- Solubility : Sulfides are typically soluble in organic solvents (e.g., DMF, ether) but insoluble in water. Sulfones show moderate polarity-dependent solubility .
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